1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 5-ethyl-1H-indazole-1,5-dicarboxylate with bromine in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for oxidation and reduction reactions. The major products formed depend on the type of reaction and the conditions used .
Scientific Research Applications
1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding properties. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate can be compared with other similar compounds such as:
- 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
- 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of tert-butyl, ethyl, and bromine groups in this compound contributes to its distinct chemical properties and applications .
Properties
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 3-bromoindazole-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-5-21-13(19)9-6-7-11-10(8-9)12(16)17-18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXCSLPRLXSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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